![molecular formula C20H24N6 B6436676 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549006-16-6](/img/structure/B6436676.png)
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (MPP) is a synthetic molecule that has been studied for its potential applications in a variety of scientific fields. MPP has been studied for its potential to act as a drug, an imaging agent, and a biochemical reagent.
Aplicaciones Científicas De Investigación
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in a variety of scientific fields. In neuroscience, 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used to study the effects of the monoamine oxidase B (MAO-B) inhibitor, which is a molecule that can be used to treat Parkinson’s disease. In imaging, 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET) scans. In biochemistry, 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used as a reagent for the synthesis of other molecules.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine at the synapse, which can enhance cholinergic transmission .
Biochemical Pathways
By inhibiting ache, the compound could potentially affect cholinergic neurotransmission, which plays a crucial role in memory and cognition .
Result of Action
By inhibiting ache and potentially enhancing cholinergic transmission, the compound could theoretically have effects on cognitive function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine for lab experiments is its ability to act as a reagent for the synthesis of other molecules. In addition, the two-step synthesis process for 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is relatively simple and can be easily performed in the lab. However, there are some limitations to using 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine for lab experiments. For example, 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is not very stable and can easily degrade if not stored properly. In addition, 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the research and development of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. For example, further research could be done to better understand the mechanism of action of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine and to investigate its potential applications in neuroscience, imaging, and biochemistry. In addition, further research could be done to investigate the potential therapeutic applications of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, such as its potential to treat Parkinson’s disease. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine.
Métodos De Síntesis
The synthesis of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is achieved through a two-step process. The first step involves the reaction of 4-methyl-2-piperazinone (MP) with 1-phenylethylamine (PEA) to form the intermediate compound 4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine-i). The second step involves the reaction of 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine-i with 1H-pyrazole-1-carboxaldehyde (PCA) to form the final product 2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine.
Propiedades
IUPAC Name |
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-16(18-7-4-3-5-8-18)24-11-13-25(14-12-24)19-15-20(23-17(2)22-19)26-10-6-9-21-26/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZACGKWBXRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.